Methyl 4-(3-chloro-4-cyanophenyl)benzoate

Description

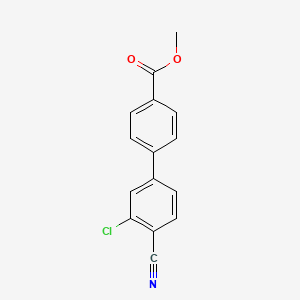

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-chloro-4-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c1-19-15(18)11-4-2-10(3-5-11)12-6-7-13(9-17)14(16)8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKKNFVNRRMTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742794 | |

| Record name | Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-89-0 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-chloro-4′-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reductive Elimination:this is the Final Step Where the Two Organic Fragments Are Joined Together, Forming the New C C Bond of the Desired Biaryl Product, Methyl 4 3 Chloro 4 Cyanophenyl Benzoate. Simultaneously, the Palladium 0 Catalyst is Regenerated, Allowing It to Re Enter the Catalytic Cycle.libretexts.orgcomputational Studies Provide the Energy Profile of This Step and the Geometry of the Transition State Leading to the Final Product.

The following table summarizes the key stages of the proposed Suzuki-Miyaura reaction for the synthesis of Methyl 4-(3-chloro-4-cyanophenyl)benzoate and the insights that can be gained from theoretical modeling.

| Catalytic Step | Description | Insights from Theoretical Modeling |

| Oxidative Addition | The palladium(0) catalyst reacts with the aryl halide (e.g., methyl 4-bromobenzoate), breaking the carbon-halogen bond and forming a palladium(II) intermediate. | - Calculation of the activation energy barrier. - Determination of the transition state geometry. - Elucidation of the nature of the active palladium species. chemrxiv.org |

| Transmetalation | The aryl group from the organoboron compound (e.g., (3-chloro-4-cyanophenyl)boronic acid) is transferred to the palladium(II) center, displacing the halide. | - Modeling the role of the base in the reaction. - Identification of key intermediates, such as the tetracoordinate boronate. chemrxiv.org - Calculation of the energy profile for the transfer of the aryl group. |

| Reductive Elimination | The two aryl groups on the palladium(II) center are coupled to form the final product, and the palladium(0) catalyst is regenerated. | - Calculation of the energy barrier for the C-C bond formation. - Modeling the release of the final product from the palladium center. - Confirmation of the regeneration of the active catalyst. libretexts.org |

Theoretical investigations have also shed light on the factors influencing the efficiency of the Suzuki-Miyaura coupling. For instance, DFT calculations have been used to compare the activation barriers for different aryl halides, indicating that reactions with aryl bromides are often kinetically more favored than those with aryl chlorides. researchgate.net Such insights are invaluable for optimizing reaction conditions and choosing the most suitable starting materials for the synthesis of complex molecules like this compound.

Mechanistic Elucidation of Reactions Involving Methyl 4 3 Chloro 4 Cyanophenyl Benzoate and Analogs

Comprehensive Analysis of Reaction Pathways

The reactivity of Methyl 4-(3-chloro-4-cyanophenyl)benzoate is governed by the distinct functional groups present within its structure: the methyl ester, the two phenyl rings, and the chloro and cyano substituents on one of the phenyl rings.

Nucleophilic Acyl Substitution Mechanisms on Benzoate (B1203000) Esters

The ester functional group in this compound is a primary site for nucleophilic attack. Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives and proceeds through a tetrahedral intermediate. nih.govpatsnap.comyoutube.com The reaction can be catalyzed by either acid or base.

Under basic conditions, a nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide (B1231860) leaving group (⁻OCH₃) to yield the substituted product. The rate of this reaction is significantly influenced by the nature of the substituent on the benzoate ring. Electron-withdrawing groups, such as the 3-chloro-4-cyanophenyl group, are expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. This is because electron-withdrawing groups stabilize the developing negative charge on the tetrahedral intermediate. researchgate.net

In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile can then attack the activated carbonyl group, again forming a tetrahedral intermediate. After a series of proton transfer steps, the methoxide group is eliminated as methanol.

Table 1: Relative Hydrolysis Rates of Substituted Methyl Benzoates (Illustrative)

| Substituent (X) in Methyl X-benzoate | Relative Rate of Alkaline Hydrolysis |

| 4-Nitro | High |

| 3-Chloro | Moderate |

| 4-Cyano | High |

| 4-Methyl | Low |

| 4-Methoxy | Low |

This table illustrates the expected trends based on the electronic effects of substituents. Actual values would require experimental determination.

Electrophilic Aromatic Substitution Patterns on Substituted Phenyl Rings

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. masterorganicchemistry.comyoutube.comnih.gov The position of substitution is dictated by the directing effects of the existing substituents.

The biphenyl (B1667301) system itself generally directs incoming electrophiles to the ortho and para positions of the unsubstituted ring, as the phenyl group is considered an activating group. nih.gov However, in this compound, both rings are substituted.

Ring A (Benzoate Ring): The methyl ester group (-COOCH₃) is a deactivating, meta-directing group. Therefore, electrophilic attack on this ring would be expected to occur at the positions meta to the ester functionality.

Ring B (Substituted Phenyl Ring): This ring contains a chloro group and a cyano group. Both are deactivating groups. The chloro group is an ortho, para-director, while the cyano group is a meta-director. The combined effect of these two groups, along with the deactivating effect of the other phenyl ring, would make this ring significantly less reactive towards electrophiles compared to benzene. The directing effects would lead to a complex mixture of products, with substitution patterns influenced by the interplay of these electronic effects and steric hindrance.

Studies on the electrophilic substitution of biphenyl derivatives have shown that the reaction occurs preferentially on the more activated ring. nih.gov In the case of this compound, the benzoate ring (Ring A) is likely to be more reactive towards electrophiles than the highly deactivated 3-chloro-4-cyanophenyl ring (Ring B).

Radical Pathways in Catalytic Transformations

Radical reactions offer alternative pathways for the transformation of molecules like this compound. The cleavage of the C-Cl or C-CN bond can be initiated by radical species, often generated through the use of transition metal catalysts or photoredox catalysis. psu.edu

For instance, the C-CN bond of aryl nitriles can be cleaved by transition metal complexes, proceeding through mechanisms such as oxidative addition. rsc.orgwikipedia.org The resulting organometallic species can then participate in further reactions. While specific studies on the radical-mediated reactions of this compound are scarce, the principles of radical chemistry suggest that under appropriate conditions, transformations involving the chloro and cyano groups could be achieved.

Bond Formation and Cleavage Mechanisms in Cyano-Containing Systems

The cyano group is a versatile functional group that can participate in a variety of bond-forming and bond-cleaving reactions. The catalytic cleavage of the C-CN bond in aryl nitriles is a subject of ongoing research and can proceed via two primary mechanisms: oxidative addition and deinsertion of silyl (B83357) isocyanide. rsc.orgwikipedia.org

In the context of this compound, the C-CN bond could potentially be cleaved and replaced with other functional groups through transition metal catalysis. For example, ruthenium catalysts have been shown to catalyze the hydrolysis of 3-chlorobenzonitrile (B1581422) to 3-chlorobenzamide. researchgate.net

Furthermore, the cyano group can be a precursor for the synthesis of other functionalities. For example, methyl 3-cyanobenzoate can be synthesized from methyl 3-formylbenzoate and hydroxylamine (B1172632) hydrochloride. libretexts.org

Kinetic and Thermodynamic Profiles of Key Synthetic Steps

Understanding the kinetics and thermodynamics of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

Determination of Rate-Determining Steps

In the context of synthesizing analogs of this compound, cross-coupling reactions such as the Suzuki-Miyaura coupling are often employed. organic-chemistry.orgmdpi.com The catalytic cycle of the Suzuki-Miyaura reaction generally involves oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. For the synthesis of bipyridines from chloropyridines, the reactivity of the 2-pyridylborate cation was found to be a critical factor. preprints.org

In Ullmann-type reactions for the synthesis of diaryl ethers, which could be an analogous reaction for the biphenyl core of the target molecule, the reaction of the aryl halide with a copper(I) species is often considered the rate-determining step.

Table 2: Factors Influencing the Rate-Determining Step in Cross-Coupling Reactions

| Reaction Step | Influencing Factors |

| Oxidative Addition | Nature of the aryl halide (I > Br > Cl), electron-withdrawing groups on the aryl halide, nature of the metal catalyst and ligands. |

| Transmetalation | Nature of the organoboron reagent, base, and solvent. |

| Reductive Elimination | Steric and electronic properties of the ligands on the metal center. |

This table provides a general overview of factors that can influence the rate-determining step in common cross-coupling reactions.

Influence of Substituent Effects on Reaction Kinetics (e.g., Hammett, Brønsted Analyses)

The electronic properties of substituents on both the benzoyl and the phenyl rings of this compound and its analogs play a crucial role in dictating the kinetics of their reactions. The Hammett and Brønsted analyses are powerful tools to quantify these effects and to elucidate reaction mechanisms.

A Hammett analysis for a reaction such as the saponification of a series of analogs of this compound, where the substituents on the terminal phenyl ring are varied, would be expected to yield a positive ρ (rho) value. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and retarded by electron-donating groups. This is because electron-withdrawing groups stabilize the developing negative charge in the transition state of the nucleophilic acyl substitution.

For instance, in a hypothetical study on the hydrolysis of substituted methyl 4-(X-phenyl)benzoates, a Hammett plot could be constructed by plotting the logarithm of the relative rate constants (log(kₓ/k₀)) against the Hammett substituent constant (σ). The slope of this plot would give the reaction constant, ρ. For a reaction with a significant buildup of negative charge in the transition state, such as alkaline hydrolysis, a large positive ρ value would be anticipated.

A Brønsted-type analysis can be employed when the reaction is subject to general base or acid catalysis. For example, in the aminolysis of esters, the Brønsted coefficient, β, relates the catalytic rate constant to the pKa of the catalyzing base. researchgate.net A large β value (close to 1.0) suggests a large degree of proton transfer in the transition state, indicating a significant change in the charge on the leaving group in this state. researchgate.net

The following interactive table presents hypothetical data for a Hammett analysis of the alkaline hydrolysis of a series of methyl 4-(3-chloro-4-Y-phenyl)benzoates, illustrating the expected trend.

| Substituent (Y) | Hammett Constant (σp) | Relative Rate Constant (kY/kH) | log(kY/kH) |

| -OCH₃ | -0.27 | 0.35 | -0.46 |

| -CH₃ | -0.17 | 0.55 | -0.26 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.50 | 0.40 |

| -CN | 0.66 | 15.0 | 1.18 |

| -NO₂ | 0.78 | 28.0 | 1.45 |

This table contains hypothetical data for illustrative purposes.

Nucleofugality and Leaving Group Effects

The concept of nucleofugality, or the ability of a group to depart with a pair of electrons, is central to understanding reactions where a portion of the this compound molecule acts as a leaving group. In nucleophilic aromatic substitution (SNAr) reactions involving analogs of this compound, the nature of the leaving group is a key determinant of the reaction rate.

The 4-cyanophenyl group, and by extension the 3-chloro-4-cyanophenyl group, can function as a leaving group in certain reactions. The presence of the electron-withdrawing cyano group is critical for stabilizing the negative charge that develops on the phenoxide ion as it departs. This stabilization lowers the activation energy for the departure of the leaving group. In studies on the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, the 4-cyanophenoxide was found to be a competent leaving group. researchgate.net

The relative leaving group ability, or nucleofugality, can be influenced by several factors, including the electronic nature of the substituents on the leaving group and the solvent. Generally, groups that are more capable of stabilizing a negative charge are better leaving groups. For instance, in SNAr reactions, the typical leaving group order is F > NO₂ > Cl ≈ Br > I. nih.gov This is often attributed to the high electronegativity of fluorine and the ability of the nitro group to stabilize the Meisenheimer intermediate.

A general strategy to enhance the nucleofugacity of a leaving group is to incorporate strong electron-withdrawing functionalities. nih.gov The 3-chloro-4-cyanophenyl group, with two electron-withdrawing substituents, would be expected to be a better leaving group than an unsubstituted phenyl group or a phenyl group with electron-donating substituents.

The following table provides a qualitative comparison of the expected relative nucleofugality of different substituted phenyl leaving groups in a hypothetical SNAr reaction.

| Leaving Group | Electronic Effect of Substituents | Expected Relative Nucleofugality |

| 4-Methoxyphenyl | Electron-donating | Low |

| Phenyl | Neutral | Moderate |

| 4-Chlorophenyl | Electron-withdrawing | High |

| 4-Cyanophenyl | Strongly electron-withdrawing | Very High |

| 3-Chloro-4-cyanophenyl | Very strongly electron-withdrawing | Very High |

This table presents a qualitative prediction based on established chemical principles.

Computational and Theoretical Investigations of Methyl 4 3 Chloro 4 Cyanophenyl Benzoate

Quantum Chemical Characterization

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

No published data is available on the optimized molecular geometry and electronic structure of Methyl 4-(3-chloro-4-cyanophenyl)benzoate as determined by Density Functional Theory (DFT) calculations. Such a study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. The results would provide key structural parameters, including bond lengths, bond angles, and dihedral angles, offering insight into the molecule's three-dimensional conformation.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

There is no available information regarding the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. An analysis of the HOMO-LUMO energy gap would be crucial for understanding the molecule's kinetic stability and chemical reactivity. Furthermore, global reactivity descriptors such as electronegativity, chemical hardness, and global softness, which can be derived from the FMO energies, have not been calculated.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map for this compound has not been reported in the scientific literature. An MEP analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, providing a visual representation of the charge distribution and predicting its behavior in intermolecular interactions.

Prediction and Validation of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

There are no published studies presenting the theoretical calculation of ¹H and ¹³C NMR chemical shifts for this compound. Computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, would be required to predict these shifts. A comparison of calculated values with experimental data would be essential for validating the computational model and aiding in the interpretation of experimental spectra.

Vibrational Frequency Analysis (FT-IR, FT-Raman)

A theoretical vibrational analysis of this compound has not been performed. Such an analysis would involve the calculation of harmonic vibrational frequencies using DFT. The resulting data, often accompanied by a Potential Energy Distribution (PED) analysis, would allow for the assignment of characteristic vibrational modes in the experimental FT-IR and FT-Raman spectra. This would provide a deeper understanding of the molecule's vibrational properties.

Theoretical Modeling of Reaction Mechanisms and Transition States

Due to the specific and relatively complex structure of this compound, its synthesis in a laboratory setting often involves sophisticated chemical reactions. One of the most prominent and widely used methods for creating the carbon-carbon (C-C) bond between the two aromatic rings in such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.net

While direct computational studies modeling the specific reaction mechanisms for this compound are not extensively documented in publicly available literature, a wealth of theoretical research exists on the Suzuki-Miyaura reaction itself. These studies, often employing Density Functional Theory (DFT) calculations, provide a robust framework for understanding the reaction pathway, including the structures and energies of the transition states involved. researchgate.netchemrxiv.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Theoretical modeling is crucial for elucidating the intricate details of each of these steps.

A plausible synthetic route for this compound via a Suzuki-Miyaura coupling could involve the reaction of methyl 4-bromobenzoate (B14158574) with (3-chloro-4-cyanophenyl)boronic acid, or a similar variation of reactants.

The Catalytic Cycle and Theoretical Insights

Computational models, particularly DFT, allow researchers to map out the potential energy surface of the reaction. This mapping helps in identifying the lowest energy pathway and calculating the activation energies (the energy barriers that must be overcome) for each step.

Advanced Synthetic Applications and Chemical Derivatization of Methyl 4 3 Chloro 4 Cyanophenyl Benzoate

Role as a Building Block in Complex Organic Molecule Assembly

In synthetic organic chemistry, "building blocks" are molecules that serve as foundational units for constructing larger, more complex compounds. Biphenyl (B1667301) derivatives are crucial intermediates for producing a wide range of drugs, agricultural products, and materials like liquid crystals. ajgreenchem.com Methyl 4-(3-chloro-4-cyanophenyl)benzoate fits this role perfectly due to its three distinct and reactive functional groups, each located at a specific position. This allows for sequential and site-selective reactions, where each group can be modified without affecting the others, enabling the assembly of intricate molecular structures. Its rigid biphenyl core is a common scaffold in medicinal chemistry, and the attached functional groups provide vectors for further chemical elaboration.

Synthetic Utility in the Production of Fine Chemicals

Fine chemicals are pure, single chemical substances produced in limited quantities through batch or biotechnological processes. google.com They are characterized by their high value and are used as intermediates in various industries, including pharmaceuticals, agrochemicals, and specialty polymers. This compound serves as an important intermediate in this sector. Its derivatives are investigated for a range of biological activities, and the compound itself acts as a precursor for synthesizing these target molecules. The ability to selectively transform each of its functional groups allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies, a key process in drug discovery.

Pathways for Functional Group Interconversion and Chemical Modification

The synthetic versatility of this compound stems from the distinct reactivity of its three primary functional groups: the ester, the cyano group, and the aryl halide.

Transformation of the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The methyl ester group is readily transformed into other functionalities.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. study.comquora.com Basic hydrolysis, or saponification, is typically carried out using a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an aqueous or alcoholic solution, which yields the carboxylate salt, followed by acidic workup to obtain the free carboxylic acid. rsc.orgstudy.com High-temperature water can also be used for hydrolysis in a green chemistry approach. rsc.org

Transesterification: This process involves converting the methyl ester into a different ester (e.g., ethyl, propyl) by reacting it with another alcohol in the presence of an acid or base catalyst.

Amidation: The ester can be converted directly to an amide by reacting it with an amine. This reaction is often facilitated by heating or by using specific catalysts. Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then activated (e.g., as an acid chloride) and reacted with an amine to form the amide bond.

Interactive Table: Comparison of Ester Hydrolysis Conditions

| Reaction | Reagents | Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (catalyst) | Reflux | 4-(3-chloro-4-cyanophenyl)benzoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | KOH or NaOH, H₂O/MeOH | Reflux | 4-(3-chloro-4-cyanophenyl)benzoate salt |

Reactions of the Cyano Group (e.g., Reduction, Hydrolysis, Cycloaddition)

The cyano (nitrile) group is a versatile functional group with several important transformations.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which proceeds via nucleophilic hydride additions. chemistrysteps.comlibretexts.org Catalytic hydrogenation can also be employed. organic-chemistry.org

Hydrolysis: The nitrile group can be hydrolyzed under strong acidic or basic conditions to first form an amide, and upon further heating, a carboxylic acid. chemistrysteps.com This provides a pathway to convert the cyano group into another acidic handle on the molecule.

Cycloaddition: Nitriles can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For example, they can react with in-situ generated nitrile oxides to form 1,2,4-oxadiazoles or with azides to form tetrazoles. beilstein-journals.orgoup.comresearchgate.netresearchgate.net These reactions are powerful methods for constructing five-membered heterocyclic rings. beilstein-journals.orgoup.com

Manipulation of the Aryl Halide Functionality (e.g., Cross-Coupling, Nucleophilic Aromatic Substitution)

The chlorine atom on the biphenyl system is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The aryl chloride can participate in a variety of powerful C-C and C-N bond-forming reactions.

Suzuki Coupling: Reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base can replace the chlorine with a new aryl, heteroaryl, or alkyl group. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl chloride with an amine using a palladium catalyst and a strong base. wikipedia.orglibretexts.org This is a premier method for synthesizing aryl amines. rsc.orgacs.org

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst introduces an alkynyl group.

Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are generally less reactive than fluorides in SNAr, the presence of the strongly electron-withdrawing cyano group ortho to the chlorine can activate it towards substitution by strong nucleophiles under certain conditions.

Interactive Table: Potential Cross-Coupling Reactions of the Aryl Chloride

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | C-R (Aryl, Alkyl, etc.) |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, XPhos, NaOtBu | C-NR₂ |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C≡C-R |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-R (Aryl, Vinyl, etc.) |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C=C (Vinyl) |

Generation of Structural Analogs for Comparative Synthetic Studies

The synthesis of this compound itself, likely via a Suzuki-type reaction between a methyl 4-halobenzoate and a (3-chloro-4-cyanophenyl)boronic acid (or vice versa), provides an inherent platform for generating structural analogs. ajgreenchem.comrsc.org By simply varying the starting materials in the coupling reaction, a wide array of analogs can be produced for comparative studies. rsc.org

Varying the Halogen: Instead of a chloro-substituted starting material, one could use a bromo- or fluoro-substituted analog to study the effect of the halogen on reactivity or biological activity.

Varying Ring Substitution: Using differently substituted phenylboronic acids or aryl halides allows for the introduction of other functional groups (e.g., methyl, methoxy) at various positions on either phenyl ring.

Varying the Ester: The final esterification step (or the choice of starting benzoate) can be modified to produce ethyl, propyl, or other esters for studying how the ester group influences properties like solubility or hydrolytic stability.

This modular approach is highly efficient for creating a chemical library to probe structure-activity relationships in medicinal chemistry or to fine-tune the physical properties of materials.

Future Research Directions and Unexplored Avenues for Methyl 4 3 Chloro 4 Cyanophenyl Benzoate

Development of Novel and Efficient Synthetic Protocols

The primary route for the synthesis of biphenyl (B1667301) compounds like Methyl 4-(3-chloro-4-cyanophenyl)benzoate is the Suzuki-Miyaura cross-coupling reaction. researchgate.net Future research will undoubtedly focus on enhancing the efficiency and sustainability of this process. A key area of development is the design of more active and robust palladium catalysts capable of facilitating the coupling of challenging substrates, such as aryl chlorides, under milder conditions and at lower catalyst loadings. nih.govchemistryviews.orgresearcher.life The use of aqueous solvent systems is also a growing trend, offering a greener alternative to traditional organic solvents. acs.org

Recent advancements have seen the development of palladium-catalyzed cross-coupling reactions that can be performed with catalyst loadings as low as parts per million (ppm). researchgate.net This is achieved through the design of highly active ligands that can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.comacs.org Furthermore, the development of protocols that utilize alternative coupling partners, such as aryl mesylates, could expand the synthetic toolbox for accessing this and related compounds. acs.org The exploration of ligand-free palladium catalysis, for instance using Pd/C, also presents a cost-effective and environmentally friendly avenue for future synthetic strategies. researcher.life

| Catalyst System | Key Features | Potential Application |

| Palladium with Buchwald-type ligands | High activity for aryl chloride activation. rsc.org | Efficient synthesis from chloro-substituted precursors. |

| Palladium nanoparticles | Can be used in aqueous media, often recyclable. youtube.com | Greener synthesis protocols. |

| Ligand-free Pd/C | Heterogeneous, easily separable catalyst. researcher.life | Cost-effective and simplified purification. |

| Nickel-based catalysts | Alternative to palladium, can offer different reactivity. | Exploration of alternative cross-coupling pathways. |

Exploration of Asymmetric Synthesis and Stereoselective Transformations

The introduction of axial chirality in biphenyl scaffolds can lead to compounds with unique biological activities and applications as chiral ligands in asymmetric catalysis. youtube.comrsc.org Due to the substitution pattern of this compound, it is achiral. However, the introduction of further substituents at the ortho positions of the biphenyl core could induce atropisomerism, a form of axial chirality arising from restricted rotation around the C-C single bond. nih.gov

Future research could explore the asymmetric synthesis of derivatives of this compound. The asymmetric Suzuki-Miyaura coupling is a powerful method for the enantioselective synthesis of axially chiral biaryls. chemistryviews.orgresearcher.liferesearchgate.netrsc.orgresearchgate.net This is typically achieved using a palladium catalyst in conjunction with a chiral phosphine (B1218219) ligand. researchgate.netrsc.orgresearchgate.net The design of new and more effective chiral ligands is a continuous area of research, with the aim of achieving high enantioselectivities for a broad range of substrates. researchgate.netrsc.orgrsc.org

Copper-catalyzed asymmetric cross-coupling reactions have also emerged as a promising alternative for the synthesis of chiral biaryls. rsc.orgrsc.org These methods can offer different substrate scope and selectivity compared to palladium-based systems. The development of stereoselective transformations that can introduce chirality into a pre-existing biphenyl scaffold is another intriguing avenue. This could involve, for example, the enantioselective functionalization of a C-H bond ortho to the biphenyl linkage. youtube.com

| Asymmetric Method | Catalyst/Ligand | Potential Outcome |

| Asymmetric Suzuki-Miyaura Coupling | Pd catalyst with chiral phosphine ligands. chemistryviews.orgresearcher.liferesearchgate.netrsc.orgresearchgate.net | Enantioselective synthesis of atropisomeric derivatives. |

| Copper-Catalyzed Asymmetric Coupling | Cu catalyst with chiral ligands (e.g., Box). rsc.orgrsc.org | Access to chiral biaryls via alternative mechanisms. |

| Asymmetric C-H Functionalization | Transition metal catalyst with a chiral directing group. youtube.com | Introduction of chirality into a pre-formed biphenyl. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govrsc.org For the synthesis of this compound, flow chemistry could be particularly beneficial for the Suzuki-Miyaura coupling step, which often involves exothermic reactions and the use of pyrophoric reagents in some variations. youtube.com The use of packed-bed reactors with immobilized palladium catalysts in flow systems allows for easy separation of the catalyst from the product stream and facilitates catalyst recycling. researchgate.net

Automated synthesis platforms are revolutionizing the way chemical reactions are optimized and new molecules are discovered. researchgate.netnih.govsigmaaldrich.comnih.gov These platforms can perform a large number of experiments in a high-throughput manner, systematically varying reaction parameters such as temperature, solvent, catalyst, and ligand. chemistryviews.orgrsc.org The integration of machine learning algorithms with these automated systems allows for the intelligent exploration of the reaction space and the rapid identification of optimal conditions. chemistryviews.org This approach could be used to quickly find the most efficient and robust conditions for the synthesis of this compound and to build a comprehensive understanding of the structure-activity relationships of the catalysts and substrates involved. chemistryviews.orgrsc.org

| Technology | Advantages | Relevance to Synthesis |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. nih.govrsc.org | Safer and more efficient production of the target compound. |

| Packed-Bed Reactors | Catalyst immobilization and reuse. researchgate.net | Reduced catalyst waste and simplified purification. |

| Automated Synthesis Platforms | High-throughput experimentation and optimization. researchgate.netsigmaaldrich.com | Rapid identification of optimal reaction conditions. |

| Machine Learning Integration | Data-driven reaction optimization. chemistryviews.org | Predictive and efficient development of synthetic routes. |

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of the reaction mechanism and kinetics is crucial for the development of more efficient synthetic protocols. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring of chemical reactions are invaluable tools in this regard. For the synthesis of this compound via a Suzuki-Miyaura coupling, techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process mass spectrometry could be employed to track the concentrations of reactants, intermediates, and products throughout the course of the reaction.

This data can provide critical insights into the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination. It can also help to identify catalyst deactivation pathways and the formation of byproducts. By combining in-situ monitoring with kinetic modeling, it is possible to develop a comprehensive quantitative understanding of the reaction, which can then be used to optimize reaction conditions and improve process robustness.

| Spectroscopic Technique | Information Gained | Application in Synthesis |

| ReactIR (FTIR) | Real-time concentration of key species. | Monitoring reaction progress and kinetics. |

| Raman Spectroscopy | Complementary vibrational information, good for aqueous systems. | In-situ analysis of reactions in green solvents. |

| Process Mass Spectrometry | Identification of intermediates and byproducts. | Mechanistic elucidation and impurity profiling. |

| NMR Spectroscopy | Detailed structural information on species in solution. | Characterization of catalyst resting states and intermediates. |

Synergistic Approaches Combining Experimental and Computational Chemistry for Predictive Synthesis

The combination of experimental high-throughput screening and computational chemistry offers a powerful synergistic approach for the discovery and optimization of new synthetic methods. Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of the elementary steps in a catalytic cycle, providing insights into the factors that control the reaction rate and selectivity. chemistryviews.org This information can be used to rationally design new catalysts and ligands with improved performance.

Computational tools can also be used to predict the properties of molecules, such as their reactivity and potential biological activity, before they are synthesized. This can help to prioritize synthetic targets and to guide the design of new compounds with desired properties. By integrating computational predictions with automated synthesis and testing, it is possible to create a closed-loop discovery engine that can rapidly iterate through the design-synthesis-test cycle. This approach has the potential to significantly accelerate the development of new synthetic methodologies and the discovery of novel functional molecules based on the this compound scaffold.

| Approach | Methodology | Outcome |

| Computational Catalyst Design | DFT calculations to model catalytic cycles. chemistryviews.org | Rational design of more efficient catalysts and ligands. |

| Predictive Property Modeling | QSAR and other computational models. | Prioritization of synthetic targets with desired properties. |

| Closed-Loop Discovery | Integration of computation, automated synthesis, and testing. | Accelerated discovery of new reactions and molecules. |

Q & A

Q. What are the primary synthetic routes for Methyl 4-(3-chloro-4-cyanophenyl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1: Introduction of the chloro and cyano groups via nucleophilic aromatic substitution (NAS) on a pre-functionalized benzene ring. For example, chlorination using FeCl₃ as a catalyst under controlled temperatures (40–60°C) ensures regioselectivity at the 3-position .

- Step 2: Esterification of the carboxylic acid precursor with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbide) to form the methyl ester. Solvent choice (e.g., DMF or THF) significantly impacts yield due to polarity effects .

- Optimization: Reaction monitoring via TLC or HPLC ensures intermediate purity. Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of cyanating agent to substrate) minimizes side products.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine and cyano groups at positions 3 and 4, respectively). Chemical shifts for the ester carbonyl typically appear at ~168 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 302.04 for C₁₅H₁₀ClNO₂).

- X-Ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the biphenyl system .

Q. What are the key applications of this compound in medicinal chemistry research?

- Drug Intermediate: Serves as a scaffold for kinase inhibitors due to its planar aromatic structure and electron-withdrawing groups (cyano, chloro), which enhance binding to ATP pockets .

- Biological Probes: Functionalization at the methyl ester group enables conjugation with fluorescent tags for cellular imaging studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths or molecular conformations?

- Data Collection: High-resolution X-ray data (≤ 0.8 Å) minimizes errors in electron density maps. SHELXL refinement parameters (e.g., R-factor < 5%) ensure accuracy .

- Case Study: Discrepancies in C-Cl bond lengths (1.72–1.75 Å vs. literature 1.70 Å) may arise from crystal packing effects. Thermal ellipsoid analysis distinguishes static disorder from true bond elongation .

Q. How do structural modifications influence structure-activity relationships (SAR) in related derivatives?

Methodological Insight: Comparative molecular field analysis (CoMFA) identifies steric/electronic contributions to activity.

Q. How can researchers reconcile contradictory bioassay data for this compound across different studies?

- Source Analysis: Variability in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP concentration in kinase assays) may explain disparities. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Control Experiments: Test for off-target effects by screening against unrelated enzymes (e.g., phosphatases) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.